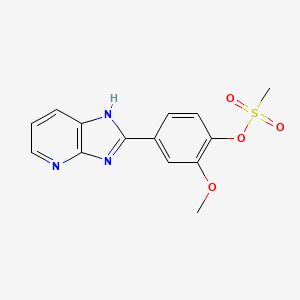
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenol group, an imidazo[4,5-b]pyridine moiety, and a methanesulfonate ester group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group. For example, 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine can be used as starting materials .
Industrial Production Methods
Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted imidazopyridines .
Applications De Recherche Scientifique
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The imidazo[4,5-b]pyridine moiety is known to interact with various cellular pathways, influencing processes such as cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but different biological activity.
Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties.
Imidazo[1,2-a]pyridine: Known for its use in different therapeutic applications.
Uniqueness
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonate ester group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
89454-31-9 |
|---|---|
Formule moléculaire |
C14H13N3O4S |
Poids moléculaire |
319.34 g/mol |
Nom IUPAC |
[4-(1H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenyl] methanesulfonate |
InChI |
InChI=1S/C14H13N3O4S/c1-20-12-8-9(5-6-11(12)21-22(2,18)19)13-16-10-4-3-7-15-14(10)17-13/h3-8H,1-2H3,(H,15,16,17) |
Clé InChI |
LXXZZQHUKRGLDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NC3=C(N2)C=CC=N3)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




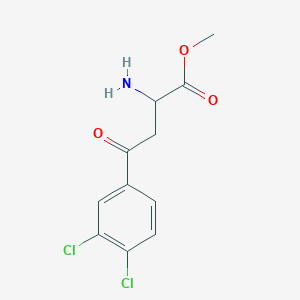
![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)
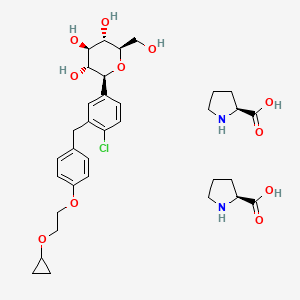


![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
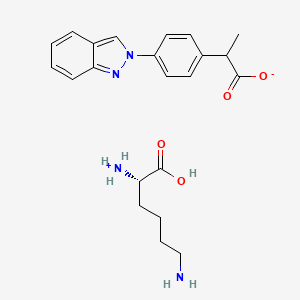
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B12770870.png)
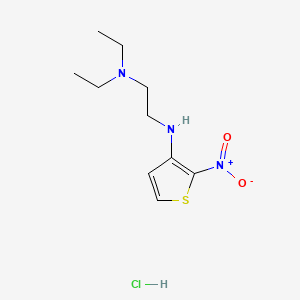
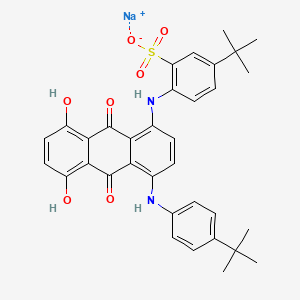
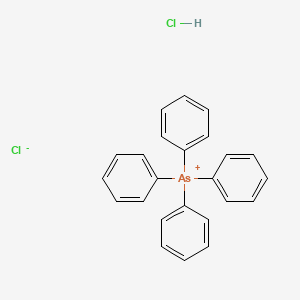
![methyl (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12770890.png)
